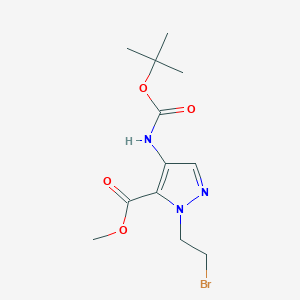

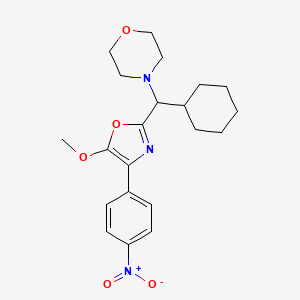

Methyl 1-(2-bromoethyl)-4-((tert-butoxycarbonyl)amino)-1H-pyrazole-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 1-(2-Bromethyl)-4-((tert-Butoxycarbonyl)amino)-1H-pyrazol-5-carboxylat ist eine komplexe organische Verbindung, die einen Pyrazolring aufweist, der mit einer Bromethylgruppe, einer tert-Butoxycarbonyl-geschützten Aminogruppe und einem Methylester substituiert ist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Methyl 1-(2-Bromethyl)-4-((tert-Butoxycarbonyl)amino)-1H-pyrazol-5-carboxylat beinhaltet typischerweise mehrere Schritte:

Bildung des Pyrazolrings: Der Pyrazolring kann durch die Reaktion von Hydrazin mit einer 1,3-Dicarbonylverbindung unter sauren oder basischen Bedingungen synthetisiert werden.

Einführung der Bromethylgruppe: Die Bromethylgruppe kann durch eine nucleophile Substitutionsreaktion eingeführt werden, bei der eine geeignete Abgangsgruppe am Pyrazolring durch eine Bromethylgruppe ersetzt wird.

Schutz der Aminogruppe: Die Aminogruppe wird mit tert-Butoxycarbonylchlorid (Boc-Cl) in Gegenwart einer Base wie Triethylamin geschützt.

Veresterung: Die Carbonsäuregruppe wird mit Methanol und einem starken Säurekatalysator wie Schwefelsäure verestert.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für diese Verbindung würden wahrscheinlich die Optimierung der oben genannten Syntheseschritte beinhalten, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltauswirkungen zu minimieren. Dies könnte die Verwendung von kontinuierlichen Strömungsreaktoren, fortschrittlichen Reinigungsverfahren und Prinzipien der grünen Chemie umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Methyl 1-(2-Bromethyl)-4-((tert-Butoxycarbonyl)amino)-1H-pyrazol-5-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

Nucleophile Substitution: Die Bromethylgruppe kann durch andere Nucleophile ersetzt werden.

Entschützung: Die tert-Butoxycarbonylgruppe kann unter sauren Bedingungen entfernt werden, um das freie Amin zu ergeben.

Esterhydrolyse: Der Methylester kann unter basischen oder sauren Bedingungen zum entsprechenden Carbonsäurederivat hydrolysiert werden.

Häufige Reagenzien und Bedingungen

Nucleophile Substitution: Häufige Nucleophile sind Amine, Thiole und Alkoxide. Reaktionen werden typischerweise in polaren aprotischen Lösungsmitteln wie Dimethylformamid (DMF) oder Dimethylsulfoxid (DMSO) durchgeführt.

Entschützung: Trifluoressigsäure (TFA) wird üblicherweise für die Boc-Entschützung verwendet.

Esterhydrolyse: Natriumhydroxid (NaOH) oder Salzsäure (HCl) können zur Hydrolyse verwendet werden.

Hauptprodukte

Nucleophile Substitution: Substituierte Pyrazolderivate.

Entschützung: Freie Aminderivate.

Esterhydrolyse: Carbonsäurederivate.

Wissenschaftliche Forschungsanwendungen

Methyl 1-(2-Bromethyl)-4-((tert-Butoxycarbonyl)amino)-1H-pyrazol-5-carboxylat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Medizinische Chemie: Es kann als Zwischenprodukt bei der Synthese von pharmazeutischen Verbindungen verwendet werden, insbesondere solchen, die auf Pyrazol-haltigen Gerüsten basieren.

Organische Synthese: Es dient als vielseitiger Baustein für den Aufbau komplexerer Moleküle.

Materialwissenschaften: Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für die Entwicklung neuartiger Materialien mit spezifischen Eigenschaften.

Wirkmechanismus

Der Wirkungsmechanismus von Methyl 1-(2-Bromethyl)-4-((tert-Butoxycarbonyl)amino)-1H-pyrazol-5-carboxylat hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann es mit biologischen Zielen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die Bromethylgruppe kann als Elektrophil wirken und kovalente Bindungen mit nucleophilen Stellen an Proteinen oder anderen Biomolekülen bilden. Der Pyrazolring kann an Wasserstoffbrückenbindungen und π-π-Wechselwirkungen teilnehmen, was zur Bindungsaffinität und Spezifität der Verbindung beiträgt.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ethyl 1-(2-Bromethyl)-4-((tert-Butoxycarbonyl)amino)-1H-pyrazol-5-carboxylat: Ähnliche Struktur, aber mit einem Ethylester anstelle eines Methylesters.

Methyl 1-(2-Chlorethyl)-4-((tert-Butoxycarbonyl)amino)-1H-pyrazol-5-carboxylat: Ähnliche Struktur, aber mit einer Chlorethylgruppe anstelle einer Bromethylgruppe.

Einzigartigkeit

Methyl 1-(2-Bromethyl)-4-((tert-Butoxycarbonyl)amino)-1H-pyrazol-5-carboxylat ist aufgrund der Kombination seiner funktionellen Gruppen einzigartig, die spezifische Reaktivität und Potenzial für vielfältige Anwendungen verleihen. Das Vorhandensein der Bromethylgruppe ermöglicht eine weitere Funktionalisierung durch nucleophile Substitution, während die Boc-geschützte Aminogruppe einen Ansatzpunkt für die selektive Entschützung und nachfolgende Modifikationen bietet.

Eigenschaften

Molekularformel |

C12H18BrN3O4 |

|---|---|

Molekulargewicht |

348.19 g/mol |

IUPAC-Name |

methyl 2-(2-bromoethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylate |

InChI |

InChI=1S/C12H18BrN3O4/c1-12(2,3)20-11(18)15-8-7-14-16(6-5-13)9(8)10(17)19-4/h7H,5-6H2,1-4H3,(H,15,18) |

InChI-Schlüssel |

GCNUAIIHIBUHSA-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)NC1=C(N(N=C1)CCBr)C(=O)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Disodium;imidazol-1-yl-[imidazol-1-yl(oxido)phosphoryl]oxyphosphinate](/img/structure/B11827747.png)

![(4R)-Methyl 4-((3R,8S,10S,13S,14S)-3-acetoxy-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B11827807.png)

![1-{5-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B11827813.png)

![(3R,5S)-5-([1,1'-biphenyl]-4-ylmethyl)-1-((S)-(2-hydroxynaphthalen-1-yl)(phenyl)methyl)-3-methylpyrrolidin-2-one](/img/structure/B11827819.png)

![(4R)-Methyl 4-((3R,5R,8R,10S,13R,14S,17R)-3-acetoxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B11827839.png)